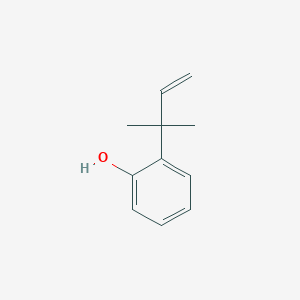
2-(2-Methylbut-3-en-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbut-3-en-2-yl)phenol is a member of the class of phenols, where the hydrogen at position 2 is replaced by a polyprenyl group . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbut-3-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with prenyl bromide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of aluminum isopropylate as a catalyst in the alkylation of phenol with prenyl alcohol has been reported . This method allows for the production of the compound on a larger scale with higher purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbut-3-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce brominated or nitrated phenols .
Aplicaciones Científicas De Investigación
2-(2-Methylbut-3-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2-Methylbut-3-en-2-yl)phenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects are believed to be mediated through the promotion of neurite outgrowth in cortical neurons . The compound may also interact with cellular signaling pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Allyl-2-methoxy-6-(2-methylbut-3-en-2-yl)phenol: This compound shares a similar structure but has an additional methoxy group.
Cycloillicinone: Another prenylated phenol with a unique structure that includes an additional geranyl unit.
Uniqueness
2-(2-Methylbut-3-en-2-yl)phenol is unique due to its specific substitution pattern and the presence of a polyprenyl group. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .
Propiedades
Número CAS |
18272-61-2 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-(2-methylbut-3-en-2-yl)phenol |
InChI |
InChI=1S/C11H14O/c1-4-11(2,3)9-7-5-6-8-10(9)12/h4-8,12H,1H2,2-3H3 |
Clave InChI |
SWEFVVFNAINSMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C=C)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















